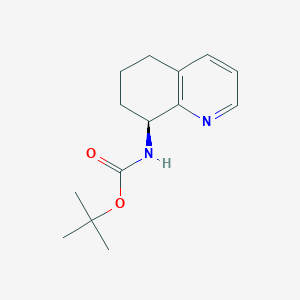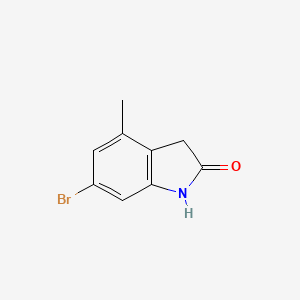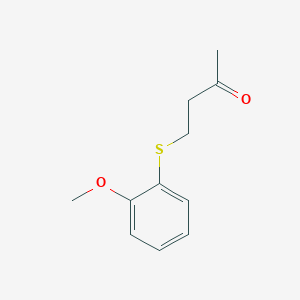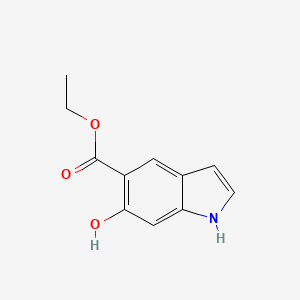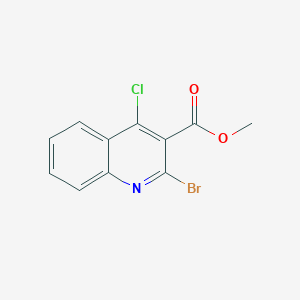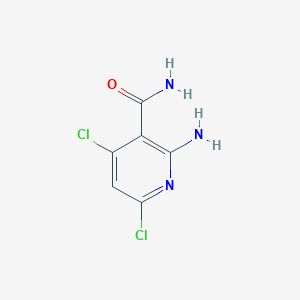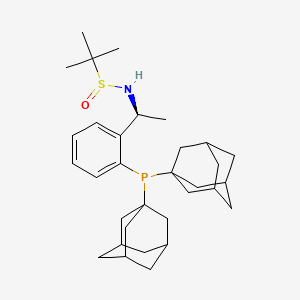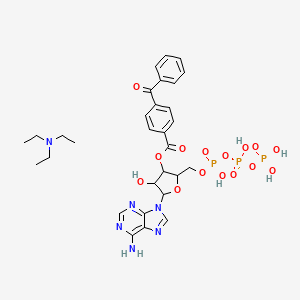
bbATP triethylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction typically requires the use of benzoyl chloride and a base such as triethylamine to facilitate the benzoylation process .
Industrial Production Methods: Industrial production of bbATP triethylammonium salt is not widely documented, but it generally follows similar synthetic routes as laboratory preparation, with optimization for larger scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: bbATP triethylammonium salt primarily undergoes substitution reactions due to the presence of reactive benzoyl groups. It can also participate in photochemical reactions as it serves as a photo-affinity analog of adenosine triphosphate .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Photochemical Reactions: Require ultraviolet light to activate the benzoyl groups.
Major Products: The major products of these reactions depend on the specific nucleophile or photochemical conditions used. For example, substitution with hydroxide ions would yield hydroxylated derivatives of bbATP .
Applications De Recherche Scientifique
bbATP triethylammonium salt is extensively used in various fields of scientific research:
Mécanisme D'action
bbATP triethylammonium salt exerts its effects by acting as an agonist of the P2X7 purinergic receptor. This receptor is a ligand-gated ion channel that, when activated by bbATP, allows the influx of calcium ions and other cations into the cell . This activation leads to various downstream effects, including the induction of nucleotide channels and modulation of cellular responses such as apoptosis and inflammation .
Comparaison Avec Des Composés Similaires
Adenosine triphosphate (ATP): The natural ligand for P2X receptors, but with lower potency compared to bbATP triethylammonium salt.
2-Methylthioadenosine triphosphate (2-MeSATP): Another P2X receptor agonist with different selectivity and potency profiles.
Adenosine 5ʹ-O-(3-thiotriphosphate) (ATPγS): A non-hydrolyzable analog of ATP used in similar research applications.
Uniqueness: this compound is unique due to its high potency and specificity for the P2X7 receptor, making it a valuable tool in research focused on purinergic signaling and receptor pharmacology .
Propriétés
Formule moléculaire |
C30H39N6O15P3 |
|---|---|
Poids moléculaire |
816.6 g/mol |
Nom IUPAC |
[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine |
InChI |
InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3 |
Clé InChI |
HVOVBTNCGADRTH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


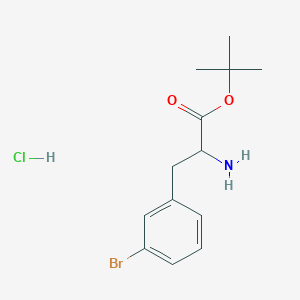
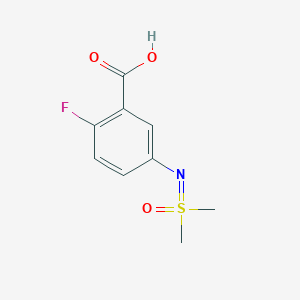

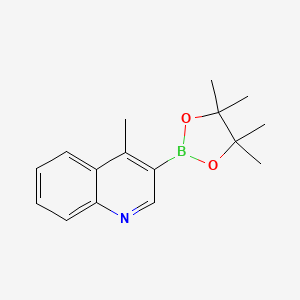
![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid](/img/structure/B13653639.png)
